molecular formula C17H13ClN2 B11719768 (2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

Cat. No.: B11719768
M. Wt: 280.7 g/mol
InChI Key: NSDHWNIPOSKHPE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzophenone with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, followed by cyclization to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of (2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts their function, leading to cell death in pathogenic organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline stands out due to its specific substitution pattern and the presence of the imidazo ring fused to the quinoline core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C17H13ClN2/c18-14-7-8-16-13(10-14)6-9-17-19-15(11-20(16)17)12-4-2-1-3-5-12/h1-10,15H,11H2/t15-/m1/s1

InChI Key

NSDHWNIPOSKHPE-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](N=C2N1C3=C(C=C2)C=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1C(N=C2N1C3=C(C=C2)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.